molecular formula C7H3F3O3 B2770017 2,3,5-Trifluoro-4-hydroxybenzoic acid CAS No. 156839-10-0

2,3,5-Trifluoro-4-hydroxybenzoic acid

Cat. No.: B2770017
CAS No.: 156839-10-0
M. Wt: 192.093
InChI Key: FKTSVSIMQRELDT-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-hydroxybenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F3O3 It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-4-hydroxybenzoic acid typically involves the fluorination of hydroxybenzoic acid derivatives. One common method includes the use of tetrafluorophthalic acid as a starting material. The process involves the following steps :

    Stage 1: Tetrafluorophthalic acid is reacted with sodium hydroxide in water at 90°C for 9 hours.

    Stage 2: The reaction mixture is then treated with hydrochloric acid and tri-n-propylamine at 140°C and pH 1 for 7 hours.

    Stage 3: The product is extracted with ethyl acetate and purified by vacuum drying.

This method yields this compound with a high purity of approximately 95.59%.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2,3,5-Trifluoro-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the development of bioactive molecules and probes for imaging studies.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in medicinal chemistry. The hydroxyl group can participate in hydrogen bonding, further stabilizing its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluoro-3-hydroxybenzoic acid
  • 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid

Comparison

2,3,5-Trifluoro-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,4,5-Trifluoro-3-hydroxybenzoic acid, it has a different arrangement of fluorine atoms, affecting its reactivity and interactions.

Properties

IUPAC Name

2,3,5-trifluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTSVSIMQRELDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

50 g (0.258 mol) of 2,3,4,5-tetrafluorobenzoic acid and 41.4 g (1.04 mol) of sodium hydroxide are introduced first into 687 g of water, the resulting solution is heated to 100° C. and stirred at this temperature for 12 to 14.5 hours. The end point of the reaction is determined by gas chromatography. 57.2 g of calcium chloride are then added, and the pH is brought to 1 with 30% hydrochloric acid. The solutionis continuously extracted with MTBE (methyl tert.-butyl ether) for 16 hours, and the solvent is then distilled off. The dry residue (44.6 g) is recrystallized at 145° C. from 1,2-dichlorobenzene to give 42.1 g (0.219 mol, 85%) of white to slightly beige-colored 4-hydroxy-2,3,5-trifluorobenzoic acid which gives the expected values in all analytical tests. The 3-hydroxy-2,4,5-trifluorobenzoic acid content ofless than 5 mol % of the crude product also formed in the reaction is completely removed by dissolution and reprecipitation (recrystallization).
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